Biliverdin (hydrochloride) Biliverdin (hydrochloride)

What exactly is Biliverdin?

Biliverdin (Latin for green bile) is a green tetrapyrrolic bile pigment and is a product of heme catabolism. Biliverdin is a green bile pigment produced from the oxidation of heme in a reaction catalyzed by heme oxygenase and is further reduced to bilirubin by biliverdin reductase. It is the pigment responsible for a greenish color sometimes seen in bruises. Biliverdin regulates the cellular heme degradation process by inhibiting substrates from binding to the catalytic site of heme oxygenase. Biliverdin is one of the bile pigments that are believed to have antioxidant and anti-mutagenic properties.

Metabolism of Biliverdin

Biliverdin results from breaking down the heme portion of hemoglobin within the erythrocytes. Macrophages break down senescent erythrocytes. They break the heme into hemosiderin and Biliverdin, in which Biliverdin usually quickly decreases to free bilirubin. Biliverdin can be seen in bruises that have their green. In bruises, its breakdown into bilirubin leads to a yellowish color.

Role in disease for Biliverdin

Biliverdin is found excessively in the blood of people with hepatic disease. Jaundice is caused by the accumulation of bilirubin or Biliverdin (or each) throughout the system of circulation as well as tissues. Jaundiced skin and the sclera (whites in the eye) indicate liver failure.

Benefits of Biliverdin

Biliverdin and other bile pigments are rich in antioxidant and anti-mutagenic properties. They could therefore serve a beneficial physiological purpose. 5. Biliverdin and bilirubin have been proven to be powerful antioxidants against hydroperoxyl radicals.

In addition, they have been demonstrated to reduce the effects of polycyclic aromatic hydrocarbons, heterocyclic amines, and Oxidants, all of which can be mutagens. It is believed that Biliverdin -- and several other pigments from the tetrapyrrolic family could be an HIV-1 protease inhibitor as well for having beneficial effects on asthma. However, more research is required to verify these findings.

Biliverdin has been employed as an IR-emitting chromophore for in vivo imaging in a complex with reengineered bacterial phytochrome. In contrast to fluorescent proteins, which form their chromophore through posttranslational modifications of the polypeptide chain, phytochromes bind an external ligand (in this case, Biliverdin), and successful imaging of the first bacteriophytochrome-based probe required the addition of the exogenous Biliverdin.

Recent studies demonstrated that bacteriophytochrome-based fluorescent proteins with high affinity to Biliverdin could be imaged in vivo utilizing endogenous ligand only and, thus, with the same ease as the conventional fluorescent proteins. The advent of the second and further generations of the biliverdin-binding bacteriophytochrome-based probes should broaden the possibilities for non-invasive in vivo imaging.

Biliverdin in animals

Biliverdin is a critical pigment in birds' eggshells, mainly green and blue shells. Blue egg shells contain significantly higher levels of Biliverdin than brown eggshells.

The Biliverdin found in eggshells is created by the shell gland, more than the breakdown of erythrocytes in the bloodstream. However, it is not proven to suggest the sources of the substance are not tetrapyrroles or free haem derived from blood plasma.

In addition to its presence in eggshells of avian birds Additionally, studies have revealed that Biliverdin is found in the blood of blue-green color of many marine fish species, the blood of the tobacco Hornworm and moth's wings and butterflies, as well as the eggs and serum of frogs, as well as the placentas of dogs.

For dogs, this may cause, in uncommon cases, the birth of pups with green fur. However, the color green fades shortly following birth. The bones appear bright green in the garfish and other related species due to the Biliverdin.

Brand Name: Vulcanchem
CAS No.: 856699-18-8
VCID: VC0161920
InChI: InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13+,27-14-,28-15-;
SMILES: CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl
Molecular Formula: C33H35ClN4O6
Molecular Weight: 619.1

Biliverdin (hydrochloride)

CAS No.: 856699-18-8

Cat. No.: VC0161920

Molecular Formula: C33H35ClN4O6

Molecular Weight: 619.1

* For research use only. Not for human or veterinary use.

Biliverdin (hydrochloride) - 856699-18-8

Specification

CAS No. 856699-18-8
Molecular Formula C33H35ClN4O6
Molecular Weight 619.1
IUPAC Name 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13+,27-14-,28-15-;
Standard InChI Key KTRFJVRKVQROKS-UJCZHUFNSA-N
SMILES CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl

Introduction

Chemical Structure and Properties

Biliverdin hydrochloride (C33H35ClN4O6) is a linear pyrrole-based compound with distinctive molecular characteristics. This heme metabolite exists as a green-colored substance with significant biochemical relevance.

Physical and Chemical Properties

Biliverdin hydrochloride possesses specific chemical properties that define its biochemical behavior and applications in research settings. The detailed molecular characteristics are presented in Table 1 below:

PropertyValue
PubChem CID71311981
Molecular FormulaC33H35ClN4O6
Molecular Weight619.12 g/mol
CAS Number856699-18-8
MDL NumberMFCD08669554
Storage RequirementsRoom temperature, protected from light

The compound was first registered in PubChem database in 2013 and was recently modified in chemical databases as of March 2025 .

Nomenclature and Synonyms

Biliverdin hydrochloride is known by various synonyms in scientific literature, which facilitates cross-referencing across different research publications. Common alternative names include:

  • BILIVERDIN HYDROCHLORIDE

  • 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoicacid, monohydrochloride

  • Biliverdine Ix Alpha

  • Biliverdin IX alpha

  • Uteroverdine

  • Dehydrobilirubin

The IUPAC name is particularly complex: 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride .

Biochemical Role and Metabolism

Biliverdin hydrochloride plays a crucial role in heme catabolism and exhibits significant physiological functions in biological systems.

Role in Heme Catabolism

Biliverdin is a natural product formed during the breakdown of heme, a component of hemoglobin. The compound is produced through the heme oxygenase (HO-1) system, which catalyzes the degradation of heme. This process also generates carbon monoxide gas, which has physiological relevance in cell signaling .

Metabolic Pathway and Conversion to Bilirubin

One of the most significant metabolic aspects of biliverdin is its reduction to bilirubin, a reaction catalyzed by the enzyme biliverdin reductase (BVRA). This conversion process requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor, as demonstrated in experimental assays where the reaction is monitored by measuring absorbance at 453 nm (bilirubin) and 670 nm (biliverdin) .

The BVRA activity assay has been standardized in laboratory settings, typically conducted in a 96-well format at 37°C using HEK293T cytosol, biliverdin, bovine serum albumin (BSA), and a Tris-HCl buffer at pH 8.7. The reaction is initiated by adding NADPH and monitored spectrophotometrically .

Production Methods

The production of biliverdin hydrochloride has evolved from traditional animal-derived sources to more innovative approaches using microorganisms.

Non-Animal Sources

Recent advancements in biotechnology have enabled the production of biliverdin from non-animal sources, addressing ethical concerns and providing more sustainable production methods. Patents have been filed for methods to produce biliverdin in microorganisms, reflecting significant progress in this area .

These methods involve genetic engineering of microorganisms to express the necessary enzymes for biliverdin synthesis. The approach typically utilizes polynucleotide sequences that code for heme oxygenases, which catalyze the conversion of heme to biliverdin .

Production Challenges and Solutions

The production of biliverdin presents several challenges, including ensuring proper folding and activity of the expressed enzymes in microorganism hosts. Research continues to optimize these processes to increase yield and purity while reducing production costs .

Therapeutic Applications

Biliverdin hydrochloride has demonstrated significant therapeutic potential in various medical conditions, particularly in neuroprotection and oxidative stress-related disorders.

Cerebral Ischemic Reperfusion Injury Protection

Recent studies have revealed that biliverdin alleviates cerebral ischemic reperfusion injury (CIRI), a condition characterized by tissue damage when blood supply returns to the brain after a period of ischemia. Research using rat models of middle cerebral artery occlusion/reperfusion (MCAO/R) has demonstrated biliverdin's significant role in reducing CIRI .

The protective effects have been validated through multiple experimental approaches, including hematoxylin and eosin (HE) staining, 2,3,5-triphenyltetrazolium chloride (TTC) staining, terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining, and neurological behavioral examinations like corner turning tests and adhesive removal tests .

Proteomic Analysis of Neuroprotective Mechanisms

Two overlapping proteins among the differentially expressed proteins, autophagy-related protein 4C (Atg4c) and calcium-modulating ligand (Camlg), were validated by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and western blotting. These findings provide insights into potential therapeutic targets for biliverdin in treating ischemic stroke .

Current Research and Future Directions

Research on biliverdin hydrochloride continues to expand, with several promising directions emerging in recent years.

Biliverdin Reductase Inhibitors

One area of active research involves the development of biliverdin reductase (BVRA) inhibitors as a potential treatment for severe unconjugated hyperbilirubinemia. A screening of 1,280 FDA-approved compounds identified 26 compounds as BVRA inhibitors, with montelukast and disulfiram showing particular promise in in vitro studies .

These compounds demonstrated dose-dependent inhibition of both human and rat BVRA activity. At concentrations as low as 15 μmol/L, both compounds reduced BVRA activity by more than 50%. At 30 μmol/L, montelukast inhibited human and rat BVRA by 75%, while disulfiram showed almost complete BVRA inhibition at concentrations above 30 μmol/L .

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